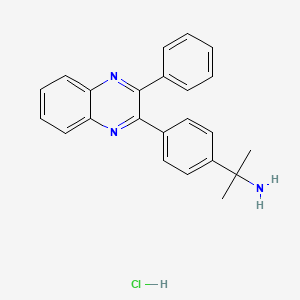
Akt-I-1,2 HCl
Vue d'ensemble
Description
Akt-I-1,2 HCl is a selective, non-ATP-competitive inhibitor of Akt1 and Akt2 . It is used as a research tool to study protein interactions . The molecular formula of this compound is C23H22ClN3 .
Molecular Structure Analysis
This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the Akt kinase . The molecular structure of this compound allows it to bind effectively to the active site of Akt1 and Akt2 .
Chemical Reactions Analysis
This compound acts as an inhibitor by binding to the active site of Akt1 and Akt2, preventing the phosphorylation of downstream substrates . This inhibition disrupts the PI3K/AKT signaling pathway, which is often upregulated in cancer cells .
Applications De Recherche Scientifique
Recherche en oncologie
Akt-I-1,2 HCl joue un rôle important dans la recherche en oncologie. AKT, un effecteur essentiel de la cascade de signalisation de la phosphoinositide 3-kinase (PI3K), est une cible thérapeutique intensément recherchée en oncologie {svg_1}. L'activation aberrante d'AKT est prévalente dans les lignées de cancer humain, ce qui en fait une cible thérapeutique importante {svg_2}.
Développement de médicaments
This compound est utilisé dans le développement de médicaments ciblant la voie AKT. Deux classes distinctes d'inhibiteurs d'AKT ont été en développement clinique, les inhibiteurs compétitifs de l'ATP et les inhibiteurs allostériques {svg_3}.
Comprendre la résistance aux médicaments
La recherche impliquant this compound aide à comprendre la résistance aux médicaments. Certaines mutations peuvent entraîner une résistance aux médicaments de manière isoformique-sélective malgré une haute conservation structurelle entre les isoformes d'AKT {svg_4}.
Diversité pharmacologique
La diversité pharmacologique des inhibiteurs d'AKT, y compris this compound, offre un répertoire d'options thérapeutiques spécifiques au contexte {svg_5}.
Aperçus structurels et chimiques
This compound fournit des informations structurelles et chimiques sur l'inhibition covalente-allostérique de la protéine kinase Akt {svg_6}.
Transduction de signal cellulaire
La kinase Ser/Thr Akt est un interrupteur principal dans les voies de transduction de signal cellulaire. Sa signalisation en aval influence la prolifération cellulaire, la croissance cellulaire et l'apoptose, faisant d'Akt une cible médicamenteuse proéminente {svg_7}.
Mécanisme D'action
Orientations Futures
Akt inhibitors, including Akt-I-1,2 HCl, are being studied for their potential in cancer treatment . They show increased potency in cell lines with an activated AKT pathway, making them promising candidates for targeted cancer therapy . The combination of AKT inhibitors with other anticancer drugs, such as MEK inhibitors, is also being explored for enhanced anti-tumor effects .
Analyse Biochimique
Biochemical Properties
Akt-I-1,2 Hydrochloride interacts with the Akt isoforms, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade . This interaction results in the inhibition of Akt1 and Akt2, affecting various biochemical reactions.
Cellular Effects
Akt-I-1,2 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the phosphorylation of several substrates downstream of Akt .
Molecular Mechanism
The molecular mechanism of action of Akt-I-1,2 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the Akt1 and Akt2 isoforms.
Temporal Effects in Laboratory Settings
The effects of Akt-I-1,2 Hydrochloride change over time in laboratory settings. It has been observed that daily oral dosing results in sustained inhibition of Akt activity
Dosage Effects in Animal Models
The effects of Akt-I-1,2 Hydrochloride vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available.
Metabolic Pathways
Akt-I-1,2 Hydrochloride is involved in the PI3K/AKT signaling pathway, a critical pathway in cellular signal transduction . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Akt-I-1,2 Hydrochloride is likely to be influenced by the localization of the Akt isoforms it inhibits . Specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.
Propriétés
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSKOEXUDZHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?
A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []
Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?
A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



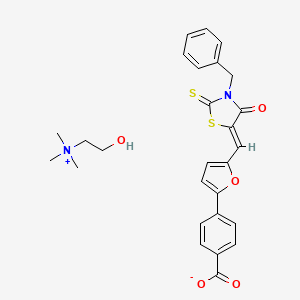
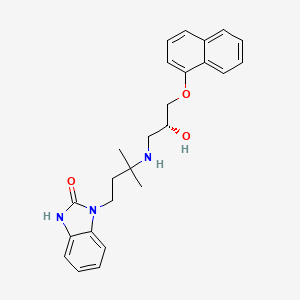
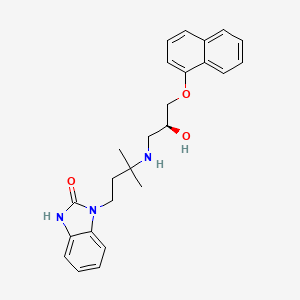


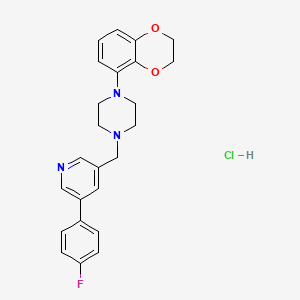
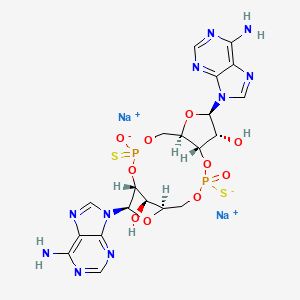

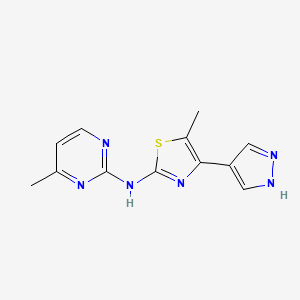
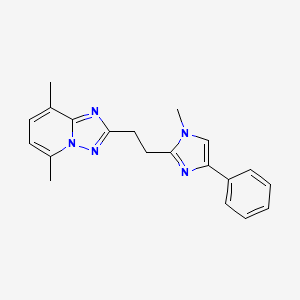

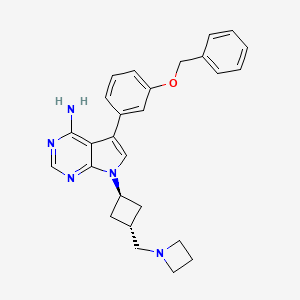
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)
